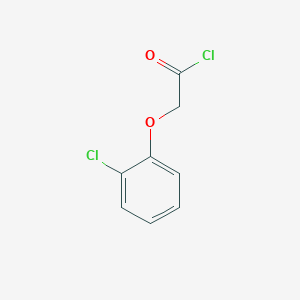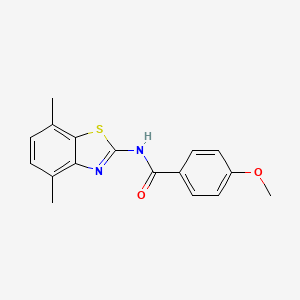
(2-Chlorophenoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetyl chloride where the acetyl group is substituted with a (2-chlorophenoxy) group. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
作用機序
Target of Action
It’s known that chlorophenoxy compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It’s suggested that chlorophenoxy compounds may disrupt cellular membranes, uncouple oxidative phosphorylation, and inhibit acetyl coenzyme a metabolism .
Biochemical Pathways
Given the potential disruption of cellular membranes and inhibition of acetyl coenzyme a metabolism, it’s likely that this compound could impact a variety of metabolic pathways .
Result of Action
Given its potential to disrupt cellular membranes and inhibit key metabolic processes, it could potentially lead to cellular dysfunction or death .
準備方法
Synthetic Routes and Reaction Conditions
(2-Chlorophenoxy)acetyl chloride can be synthesized through the reaction of (2-chlorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2-chlorophenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas scrubbing systems to manage the by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(2-Chlorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-chlorophenoxy)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
(2-Chlorophenoxy)acetic acid: Formed from hydrolysis.
科学的研究の応用
(2-Chlorophenoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Pharmaceutical Research: In the synthesis of potential drug candidates and intermediates.
Agricultural Chemistry: As a precursor for the synthesis of herbicides and plant growth regulators.
Material Science: In the preparation of polymers and advanced materials with specific properties.
類似化合物との比較
Similar Compounds
- (2,4-Dichlorophenoxy)acetyl chloride
- (2-Methylphenyl)acetyl chloride
- (3,4-Dichlorophenyl)acetyl chloride
Uniqueness
(2-Chlorophenoxy)acetyl chloride is unique due to the presence of the (2-chlorophenoxy) group, which imparts specific reactivity and properties. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
特性
IUPAC Name |
2-(2-chlorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODIMKOCSGKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2956634.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2956637.png)

![N-(4-bromo-3-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2956641.png)
![N-[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2956642.png)
![3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2956643.png)
![1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2956644.png)
![Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2956645.png)

![2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2956650.png)
